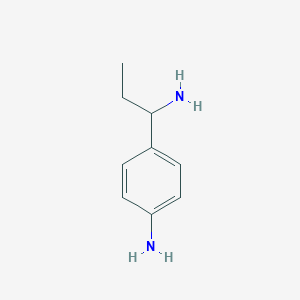

4-(1-Aminopropyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-Aminopropyl)aniline is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Applications

1.1 Catalytic Reduction of Nitro Compounds

One of the notable applications of 4-(1-Aminopropyl)aniline is in the catalytic reduction of nitroaromatic compounds. Research indicates that BAPA can be utilized to form novel heterogeneous catalysts that effectively reduce compounds like 4-nitrophenol (4-NP) to 4-aminophenol (4-AP). The catalytic activity was evaluated using various polymer matrices that incorporated BAPA functionalities, resulting in significant conversion rates. For instance, a catalyst containing BAPA achieved over 95% conversion of 4-NP within 15 minutes, demonstrating its effectiveness in environmental remediation processes .

| Catalyst Type | Conversion Rate (%) | Time (minutes) | Rate Constant (k1) (min−1) |

|---|---|---|---|

| ReBAPA | >95 | 15 | 0.21 |

| extReHEP | >95 | 300 | 5.17 × 10−2 |

| extReAHP | 27 | 300 | 9.01 × 10−4 |

1.2 Upcycling of Polymers

BAPA also plays a crucial role in the aminolysis of polyesters such as polylactic acid (PLA). In a study, BAPA was used as a reactant in lactate-based ionic liquids to efficiently deconstruct PLA into valuable lactamides. This method not only provides a pathway for recycling plastics but also yields high-value chemicals .

Pharmaceutical Applications

2.1 Drug Development

The structure of BAPA allows it to serve as a precursor for various pharmaceutical compounds. Its amino group can participate in nucleophilic substitutions and coupling reactions, leading to the synthesis of bioactive molecules. For example, derivatives of BAPA have been explored for their potential as inhibitors in cancer therapies, particularly targeting pathways involving protein kinase B (PKB) .

2.2 Anti-leprotic and Anti-malarial Uses

While not directly related to BAPA, compounds structurally similar to it have been associated with anti-leprotic and anti-malarial activities. The amino group in these compounds is critical for their biological activity, suggesting that BAPA and its derivatives could be further investigated for similar therapeutic effects .

Material Science Applications

3.1 Synthesis of Advanced Materials

BAPA is utilized in synthesizing advanced materials such as conductive polymers and composites due to its ability to form stable bonds with various substrates. Its incorporation into polymer matrices enhances mechanical properties and conductivity, making it suitable for applications in electronics and sensors.

3.2 Coatings and Adhesives

The reactivity of the amino group in BAPA allows it to be used as a curing agent or hardener in epoxy resins and coatings. This application is particularly valuable in the production of durable materials used in construction and automotive industries.

Case Studies

- Case Study on Catalytic Efficiency : A study evaluated the performance of different catalysts containing BAPA functionalities for the reduction of nitro compounds. The findings highlighted that catalysts with higher concentrations of BAPA demonstrated significantly improved catalytic activity compared to those with lower concentrations .

- Case Study on Polymer Upcycling : In another research effort, the aminolysis of PLA using BAPA under optimized conditions yielded high conversion rates into lactamides, showcasing its potential for sustainable practices in polymer recycling .

Propriétés

Numéro CAS |

133332-54-4 |

|---|---|

Formule moléculaire |

C9H14N2 |

Poids moléculaire |

150.22 g/mol |

Nom IUPAC |

4-(1-aminopropyl)aniline |

InChI |

InChI=1S/C9H14N2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,10-11H2,1H3 |

Clé InChI |

IYWMAXHBPYOXNJ-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=C(C=C1)N)N |

SMILES canonique |

CCC(C1=CC=C(C=C1)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.